molecular formula C12H13N3O B1680606 N-(1H-indazol-5-yl)cyclobutanecarboxamide CAS No. 886625-06-5

N-(1H-indazol-5-yl)cyclobutanecarboxamide

Cat. No. B1680606
M. Wt: 215.25 g/mol
InChI Key: GXJXOQKXBIPBKB-UHFFFAOYSA-N
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Description

“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is also known as Rhodblock 6 . It has the empirical formula C12H13N3O and a molecular weight of 215.25 .


Synthesis Analysis

The synthesis of indazole compounds, such as “N-(1H-indazol-5-yl)cyclobutanecarboxamide”, involves various strategies including transition metal-catalyzed reactions and reductive cyclization reactions . One method involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-5-yl)cyclobutanecarboxamide” is characterized by an indazole ring attached to a cyclobutane carboxamide group . The empirical formula is C12H13N3O .


Physical And Chemical Properties Analysis

“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is a powder with a faintly bluish off-white color . It is soluble in DMSO at a concentration of at least 20 mg/mL . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, known as 3,5-AB-CHMFUPPYCA, have been synthesized and characterized, indicating a focus on the development and identification of new synthetic compounds. These studies serve as a foundation for understanding the chemical properties and potential applications of similar compounds, including N-(1H-indazol-5-yl)cyclobutanecarboxamide (McLaughlin et al., 2016).

Metabolic Studies

  • Investigations on the metabolism of synthetic cannabinoids by human liver microsomes provide insights into their biotransformation. This research is crucial for developing methods to detect these substances in biological samples, which could also apply to similar compounds for forensic and toxicological purposes (Takayama et al., 2014).

Pharmacological Activities

  • The study of carboxamide-type synthetic cannabinoids, including their action as CB1/CB2 receptor agonists, highlights the importance of structural variations in determining their pharmacological profile. This knowledge contributes to the understanding of the effects of related compounds on the endocannabinoid system (Doi et al., 2017).

Analytical Identification

  • Efforts to identify new psychoactive substances, including synthetic cannabinoids with indazole scaffolds, underscore the ongoing challenge to detect and characterize novel compounds. Such analytical work is essential for regulatory and safety purposes, and methods developed can be adapted for similar new compounds (Wang et al., 2022).

properties

IUPAC Name

N-(1H-indazol-5-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJXOQKXBIPBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424250
Record name N-(1H-indazol-5-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Rhodblock 6

CAS RN

886625-06-5
Record name N-(1H-indazol-5-yl)cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodblock 6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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